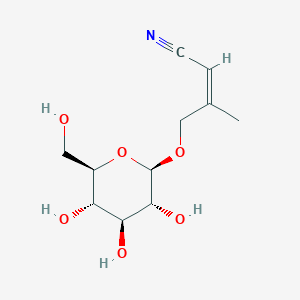
Osmaronin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Osmaronin is derived from leucine and is one of the hydroxynitrile glucosides found in barley (Hordeum vulgare). The biosynthesis of this compound involves the action of cytochrome P450 enzymes, specifically the CYP79 and CYP71 families, which convert leucine into various intermediates before forming this compound . The preparation of this compound in an industrial setting would likely involve the extraction and purification from barley or the synthesis using similar enzymatic pathways in a controlled environment .
Chemical Reactions Analysis
Osmaronin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes and UDP-glucosyltransferases. The major products formed from these reactions are other hydroxynitrile glucosides, such as dihydrothis compound and sutherlandin .
Scientific Research Applications
Osmaronin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structure and reactivity. In biology, this compound is investigated for its role in plant defense mechanisms, as it is a part of the hydroxynitrile glucosides that help protect plants from herbivores and pathogens . In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including their ability to release hydrogen cyanide under certain conditions, which can be used in targeted treatments .
Mechanism of Action
The mechanism of action of osmaronin involves its conversion into toxic hydrogen cyanide upon tissue disruption. This process is facilitated by the hydrolysis of this compound by β-glucosidases, which releases hydrogen cyanide and other byproducts. The molecular targets and pathways involved include the cytochrome P450 enzymes and UDP-glucosyltransferases that catalyze the biosynthesis of this compound .
Comparison with Similar Compounds
Osmaronin is similar to other hydroxynitrile glucosides found in barley, such as epiheterodendrin, epidermin, and sutherlandin. These compounds share similar biosynthetic pathways and chemical structures but differ in their specific functional groups and reactivity. This compound is unique in its specific hydroxylation pattern and its role in plant defense mechanisms .
Biological Activity
Osmaronin, a benzofuran derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antibacterial, and anti-inflammatory research. This article synthesizes available data on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.
This compound is characterized by its unique benzofuran structure, which plays a critical role in its biological activity. The compound's effectiveness is often linked to its ability to modulate various cellular pathways, including apoptosis and inflammatory responses.
- Induction of Apoptosis :
- Antibacterial Activity :
- Anti-inflammatory Effects :
Anticancer Activity
A study highlighted that this compound significantly affects cell viability in K562 cells, reducing the total cell number after prolonged exposure. This effect was attributed to its pro-apoptotic properties and modulation of the STAT3/ROS signaling axis, which plays a role in cancer cell survival .
Table 1: Anticancer Activity of this compound
| Study | Cell Line | Treatment Duration | Observed Effect |
|---|---|---|---|
| K562 | 48 hours | Increased caspase activity (up to 2.31-fold) | |
| MCF-7 | 72 hours | Reduced cell viability; induced apoptosis |
Antibacterial Activity
Research on the antibacterial properties of this compound indicates that it has significant activity against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |
|---|---|---|
| E. faecalis | 40 | Comparable |
| P. aeruginosa | 50 | Comparable |
| S. typhi | 30 | Comparable |
| K. pneumoniae | 19 | Comparable |
Anti-inflammatory Activity
In terms of anti-inflammatory effects, this compound has been shown to inhibit the secretion of IL-6 and TNF-α significantly. The following data illustrates its efficacy compared to conventional anti-inflammatory agents.
Table 3: Anti-inflammatory Effects of this compound
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| This compound | 89 | 78 |
| Dexamethasone | 83 | 72 |
Properties
CAS No. |
160551-60-0 |
|---|---|
Molecular Formula |
C11H17NO6 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(Z)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-6(2-3-12)5-17-11-10(16)9(15)8(14)7(4-13)18-11/h2,7-11,13-16H,4-5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 |
InChI Key |
DAVUWBZDLSJMFA-GMLQCYRESA-N |
Isomeric SMILES |
C/C(=C/C#N)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC(=CC#N)COC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















